molecular formula C7H10Cl2N4 B13513913 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride

Cat. No.: B13513913
M. Wt: 221.08 g/mol
InChI Key: CMELQIKUPYLDOE-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride is a heterocyclic compound with a triazole and pyridine ring fused together. This compound is known for its significant biological activities and is widely used in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can have different functional groups attached, enhancing their biological activity .

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: Similar structure but lacks the methyl group at the 3-position.

    1,2,4-Triazolo[1,5-a]pyridine: Different fusion pattern of the triazole and pyridine rings.

    1,2,4-Triazolo[4,3-c]pyridine: Another isomer with a different ring fusion.

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position and the amine group at the 8-position provides distinct properties compared to its analogs .

Properties

Molecular Formula

C7H10Cl2N4

Molecular Weight

221.08 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride

InChI

InChI=1S/C7H8N4.2ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;;/h2-4H,8H2,1H3;2*1H

InChI Key

CMELQIKUPYLDOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2N.Cl.Cl

Origin of Product

United States

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